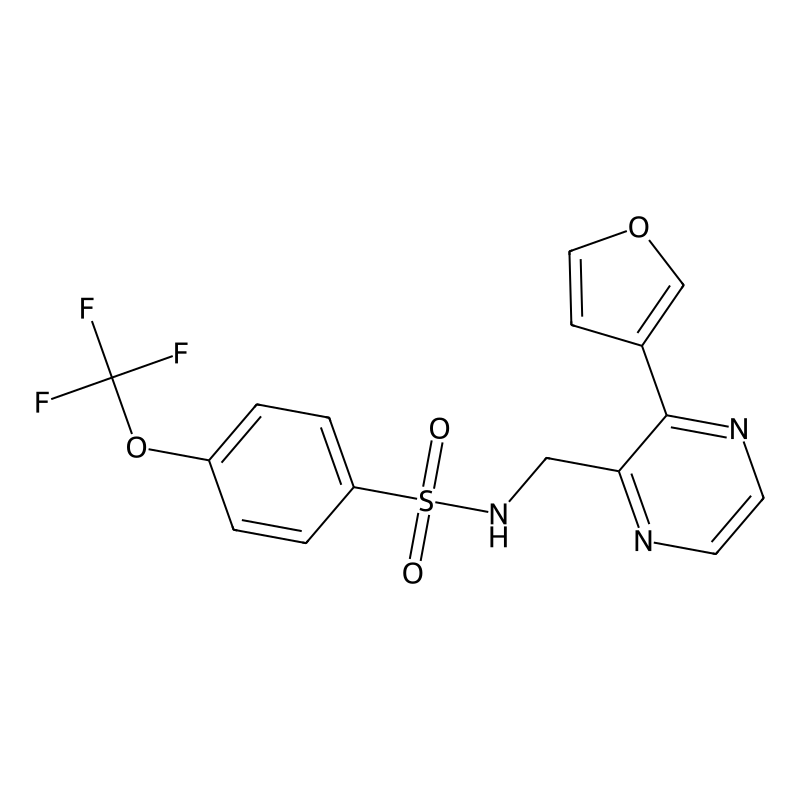

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique combination of a furan ring, a pyrazine moiety, and a trifluoromethoxy group, making it of significant interest in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 393.36 g/mol. The presence of trifluoromethoxy groups often enhances the biological activity and solubility of compounds, making them suitable for various therapeutic applications.

- Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed, leading to the release of the corresponding amine and sulfonic acid.

- Oxidation: The furan ring may be oxidized to form diones or other oxidized derivatives.

- Reduction: The pyrazine moiety can be reduced to yield dihydropyrazine derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been explored in various studies:

- Antimicrobial Activity: Compounds with similar structures have shown promising antibacterial properties, potentially inhibiting bacterial growth by interfering with essential metabolic pathways.

- Anticancer Properties: Research indicates that such compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which is a common mechanism for many sulfonamides.

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves several steps:

- Formation of the Pyrazine Derivative: A furan derivative is reacted with a pyrazine precursor under mild conditions to form the pyrazine-furan linkage.

- Trifluoromethoxy Group Introduction: The trifluoromethoxy group can be introduced via electrophilic aromatic substitution or by using trifluoromethoxylating agents.

- Sulfonamide Formation: Finally, the sulfonamide bond is formed by reacting the amine with a sulfonyl chloride or sulfonic acid derivative.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields.

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has potential applications in various fields:

- Medicinal Chemistry: As a candidate for drug development targeting bacterial infections and cancer treatment.

- Material Science: Utilized in the development of advanced materials due to its unique chemical properties.

- Biological Research: Serves as a tool compound in studies aimed at understanding biological pathways and mechanisms.

Interaction studies have shown that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can interact with various biological targets:

- Protein Binding Studies: Investigations into its binding affinity to target proteins reveal insights into its mechanism of action.

- Cellular Uptake Studies: Understanding how this compound enters cells can inform on its bioavailability and efficacy.

- In Vivo Studies: Animal model studies help assess its therapeutic potential and safety profile.

Several compounds share structural similarities with N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, which enhances understanding of its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-(furan-2-ylmethylamino)-6-(trifluoromethyl)pyrimidin-2-yl)benzenesulfonamide | Contains a pyrimidine instead of pyrazine | |

| N-(3-fluoropyridin-4-yl)-5-[5-(furan-2-yloxy)-1H-pyrazol] | Features a pyrazole ring | |

| N-pyridin-3-yl-N'-(trifluoromethoxy)-urea | Urea linkage instead of sulfonamide |

Uniqueness

The unique combination of furan, pyrazine, and trifluoromethoxy functionalities in N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide contributes to its distinctive biological activity and potential therapeutic applications compared to similar compounds. Its specific interactions with biological targets may offer advantages in drug development contexts where selectivity and efficacy are crucial.